1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine
Description
Properties
IUPAC Name |
1-(3-fluoropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2/c9-6-2-1-5-11-7(6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIQAQLAGVLZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Preparation Routes and Reaction Schemes
Reductive Amination of Cyclopropane Aldehyde with 3-Fluoropyridin-2-amine Derivatives
One of the principal methods involves the reductive amination of cyclopropane aldehyde with fluoropyridinyl amines. This approach is supported by related synthetic routes for cyclopropylamine derivatives described in the literature:
- Protection of the amino group on the pyridine ring (e.g., with Troc or Boc groups).
- Reductive amination with cyclopropane aldehyde to form the cyclopropan-1-amine linkage.
- Deprotection steps to yield the free amine.
This sequence is exemplified in the synthesis of related aminocyclopropyl derivatives, where the cyclopropylamine is attached via reductive amination, followed by deprotection and purification steps to afford the target compound.
Cyclopropanation via Donor–Acceptor Cyclopropanes
Another approach involves the use of donor–acceptor cyclopropanes, which can undergo ring-opening or substitution reactions with amines to form substituted cyclopropylamines. This method can be adapted to fluoropyridinyl substrates:
- Cyclopropane derivatives bearing electron-withdrawing groups react with amines.
- Under catalytic conditions, the ring opens and rearranges to form the cyclopropan-1-amine product.
- Yields vary depending on the amine and catalyst used, with some reports of moderate to good yields (30–40%) for similar systems.
Multi-Step Synthesis from Fluorinated Pyridine Precursors
A more complex, scalable industrial approach involves:
- Starting from 2,2-difluoroacetic anhydride or similar fluorinated reagents.
- Constructing the fluoropyridine ring with appropriate substituents.
- Conversion of intermediates through nitrile formation, cyclization, and reduction steps.
- Final isolation of the fluoropyridinyl amine intermediate, which can then be further functionalized to introduce the cyclopropane moiety.
While this method is more tailored for 4-(difluoromethyl)pyridin-2-amine, the synthetic principles and stepwise approach provide a framework for preparing 3-fluoro derivatives.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- Protection Strategies: Use of Troc and Boc groups is critical to protect amines during multi-step synthesis to prevent side reactions and improve yields.
- One-Pot Procedures: Some syntheses utilize one-pot transformations to minimize purification steps and improve throughput, especially in cyclization and reduction phases.
- Avoidance of Harsh Conditions: Modern syntheses avoid hazardous fluorinating agents and sealed vessels, favoring commercially available reagents and milder conditions for scalability.
- Purification: Techniques such as filtration over Celite, solvent switching (e.g., dichloromethane to heptane), and precipitation are employed to isolate high-purity products without chromatography.
- Catalysis and Reaction Times: Donor–acceptor cyclopropane reactions require careful catalyst selection and longer reaction times for certain substrates, with some amines leading to low yields and byproducts.
Summary Table of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Industrial Applicability |
|---|---|---|---|---|
| Reductive amination (protected amines) | High selectivity, scalable | Requires protection/deprotection | 60–80% | Yes |
| Donor–acceptor cyclopropane reaction | Direct amine introduction | Variable yields, side products | 30–42% | Moderate |
| Multi-step fluoropyridine synthesis | Scalable, avoids hazardous reagents | Multi-step, moderate overall yield | ~46% overall | Yes |
Chemical Reactions Analysis
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance the compound’s binding affinity and selectivity towards these targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability .
Comparison with Similar Compounds
Structural and Functional Insights
Electronic and Steric Effects
Biological Activity
1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine is an organic compound featuring a cyclopropane ring connected to a 3-fluoropyridine moiety and an amine functional group. This unique structure offers potential for various biological applications, particularly in medicinal chemistry. The molecular formula of this compound is CHFN, with a molecular weight of approximately 139.15 g/mol. The presence of the fluorine atom on the pyridine ring is significant as it can influence the compound's reactivity and biological activity.
The fluorinated pyridine and cyclopropane structures contribute to the compound's unique properties, which may include enhanced lipophilicity and altered binding affinities to biological targets compared to non-fluorinated analogs. The compound's structural characteristics are summarized in the following table:
| Property | Description |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 139.15 g/mol |
| Structural Features | Cyclopropane ring, 3-fluoropyridine moiety |
Biological Activity
Research on the biological activity of this compound has revealed several potential applications, particularly in the fields of pharmacology and biochemistry.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor for certain biological pathways, potentially offering therapeutic benefits in treating diseases such as cancer and inflammatory disorders.
Case Studies
- Inhibition Studies : In vitro assays have demonstrated that this compound exhibits inhibitory effects on specific kinases involved in tumor growth. For instance, studies showed a significant reduction in cell proliferation rates in cancer cell lines treated with this compound, indicating its potential as an anticancer agent.
- Binding Affinity : Computational modeling and docking studies have indicated that the compound has a favorable binding affinity for certain targets, including ALK-5 (Activin-Like Kinase 5), which is implicated in various pathological processes such as fibrosis and cancer progression. The binding interactions were analyzed using both 2D and 3D techniques, confirming the compound's potential efficacy as a therapeutic agent .
Comparative Analysis
To further understand the biological implications of this compound, a comparison with structurally similar compounds can provide insight into its unique properties.
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-(3,5-Difluoropyridin-2-yl)ethanamine | Ethyl amine derivative | Contains two fluorine atoms on the pyridine ring |
| 2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine | Cyclopropane derivative | Different substitution pattern on the pyridine ring |
| 1-(3-Trifluoromethyl)pyridin-2-yl)cyclopropanamine | Trifluoromethyl | Enhanced lipophilicity due to trifluoromethyl group |
Q & A
Q. What are the common synthetic routes for 1-(3-Fluoropyridin-2-yl)cyclopropan-1-amine?
The synthesis typically involves cyclopropanation of a fluoropyridinyl precursor followed by amine introduction. For example, reacting 3-fluoropyridin-2-ylmethyl chloride with cyclopropylamine under basic conditions (e.g., K₂CO₃ in dichloromethane) at 0–25°C. Reaction optimization focuses on stoichiometry and temperature to avoid azido byproducts . Alternative routes may use cross-coupling reactions under inert atmospheres to preserve fluorine substituent integrity .
Q. Which analytical techniques confirm the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves the cyclopropane ring, fluoropyridinyl group, and amine protons. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography determines 3D conformation and stereochemistry . Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .
Q. What is the role of the cyclopropane ring in the compound’s stability and reactivity?
The cyclopropane ring introduces angle strain , enhancing reactivity in ring-opening reactions (e.g., nucleophilic substitution at the amine group). Stability under acidic/basic conditions depends on substituent electronic effects; fluorine’s electron-withdrawing nature may mitigate ring strain . Thermal stability data for analogous compounds suggest decomposition thresholds above 150°C .
Advanced Questions
Q. How can enantiomeric excess be optimized in asymmetric synthesis?
Enantioselective synthesis requires chiral catalysts (e.g., Rhodium-BINAP complexes) during cyclopropanation. Reaction parameters like solvent polarity (e.g., acetonitrile vs. toluene) and temperature (-20°C to 25°C) influence diastereomeric ratios. Post-synthesis, chiral HPLC with amylose-based columns resolves enantiomers, achieving >98% ee .
Q. What mechanistic insights explain cyclopropane ring formation under varying conditions?
Simmons-Smith reactions using Zn/Cu couples or transition metal-catalyzed cyclopropanations (e.g., Pd-mediated) are proposed mechanisms. DFT studies on analogous systems suggest that fluorine’s electronegativity stabilizes transition states, reducing activation energy for ring closure . Competing pathways (e.g., azide formation) are suppressed by slow reagent addition and excess amine .
Q. How does fluorination at the pyridinyl position influence electronic properties?
Fluorine’s -I effect decreases electron density on the pyridine ring, altering pKa of the amine group (predicted ΔpKa ≈ 1.5–2.0). Computational studies (e.g., NBO analysis) reveal enhanced dipole moments (∼3.5 D) compared to non-fluorinated analogs, impacting solubility and receptor binding .
Q. What challenges arise in characterizing stereoisomers of this compound?
Diastereomer separation requires multi-dimensional NMR (e.g., NOESY for spatial proximity) or chiral derivatization (e.g., Mosher’s acid). X-ray crystallography is definitive but limited by crystal growth challenges. Dynamic NMR can detect ring-flipping barriers in cyclopropane derivatives .
Q. How can derivatives be designed for structure-activity relationship (SAR) studies in medicinal chemistry?
Bioisosteric replacements (e.g., replacing fluorine with chlorine) or modifying the cyclopropane ring (e.g., methyl-substituted analogs) are strategies. In vitro assays for receptor affinity (e.g., kinase inhibition) guide iterative design. Molecular docking with fluoropyridinyl motifs highlights hydrogen-bonding interactions with target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
